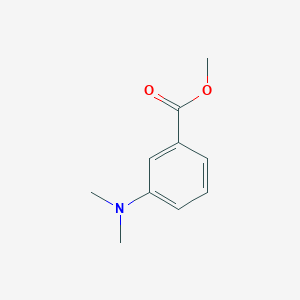

Methyl 3-(dimethylamino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9-6-4-5-8(7-9)10(12)13-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABFTHPIDKWPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394449 | |

| Record name | methyl 3-(dimethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16518-64-2 | |

| Record name | methyl 3-(dimethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Dimethylamino Benzoate and Its Analogues

Established Synthetic Routes and Reaction Pathways

Several established routes are employed for the synthesis of Methyl 3-(dimethylamino)benzoate and its analogues. These pathways include the direct esterification of the corresponding carboxylic acid, reductive strategies to introduce the dimethylamino group, and cyclization reactions of specialized precursors.

Esterification Reactions of 3-(Dimethylamino)benzoic Acid

A primary and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of 3-(Dimethylamino)benzoic acid. sciencemadness.org This reaction typically involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. chemicalbook.comgoogle.com The reaction is generally carried out under reflux conditions to drive the equilibrium towards the formation of the ester. chemicalbook.com

Alternative esterification methods that can be applied include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for small-scale syntheses or when milder reaction conditions are required.

A general scheme for the acid-catalyzed esterification is as follows:

Reactants: 3-(Dimethylamino)benzoic acid, Methanol

Catalyst: Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

Conditions: Reflux

Reductive Alkylation and Amination Strategies

Reductive amination provides an alternative pathway to introduce the dimethylamino functionality. This can be achieved starting from a precursor containing a nitro or an amino group at the 3-position of the methyl benzoate (B1203000) core.

One such strategy involves the catalytic hydrogenation of a nitro-substituted precursor in the presence of a methylating agent. For instance, the synthesis of a similar compound, ethyl p-dimethylaminobenzoate, has been achieved by the catalytic hydrogenation of ethyl p-nitrobenzoate using a skeleton nickel or palladium-carbon catalyst in the presence of paraformaldehyde as the source of methyl groups. This process combines the reduction of the nitro group to an amine and the subsequent reductive alkylation with formaldehyde (B43269) in a single step.

The key steps in this type of synthesis are:

Reduction of the nitro group to a primary amine.

Reductive methylation of the primary amine with formaldehyde.

Another approach involves the direct reductive alkylation of Methyl 3-aminobenzoate (B8586502). This can be accomplished using various reducing agents in the presence of formaldehyde.

Cyclization Reactions Utilizing Dimethylaminoacryloyl Precursors

Analogues of this compound can be synthesized through cyclization reactions of appropriately substituted precursors. For example, compounds containing a dimethylaminoacryloyl moiety can serve as versatile building blocks. Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate is one such precursor, synthesized from the reaction of 4-formylbenzoic acid with dimethylamine (B145610) and acetic anhydride. researchgate.net

While direct cyclization of this specific precursor to a benzoate analogue is not explicitly detailed in the provided sources, enaminones of this type are known to participate in various cyclization and cycloaddition reactions to form heterocyclic and carbocyclic systems. The enaminone structure allows it to act as a Michael acceptor, reacting with nucleophiles to initiate cyclization cascades. researchgate.net

Condensation Reactions with Hydrazine (B178648) Derivatives

This compound and its analogues can potentially undergo condensation reactions with hydrazine and its derivatives. Generally, esters can react with hydrazine hydrate (B1144303) to form the corresponding acyl hydrazide. For example, ethyl benzoate can be condensed with hydrazine to produce benzoate hydrazide. sigmaaldrich.comresearchgate.net This resulting hydrazide is a versatile intermediate that can be further reacted to form a variety of heterocyclic compounds, such as pyrazoles and triazoles, or condensed with aldehydes and ketones to form hydrazones. sigmaaldrich.comresearchgate.netresearchgate.net

A plausible reaction sequence for an analogue would be:

Condensation: Reaction of this compound with hydrazine hydrate to form 3-(dimethylamino)benzoyl hydrazide.

Further Reaction: The resulting hydrazide can be used in subsequent condensation or cyclization reactions. For instance, reaction with an appropriate dicarbonyl compound could lead to the formation of a pyrazole (B372694) ring attached to the 3-(dimethylamino)phenyl moiety.

Optimization of Synthetic Conditions

The efficiency and outcome of the synthesis of this compound are highly dependent on the reaction conditions. The careful selection of temperature, solvents, and catalysts is critical for maximizing yield and minimizing side reactions.

Influence of Temperature, Solvents, and Catalysts

The choice of temperature, solvent, and catalyst can significantly impact the rate and selectivity of the synthetic reactions.

Temperature: Reaction temperature is a critical parameter. For esterification reactions, reflux temperatures are often employed to achieve a reasonable reaction rate. chemicalbook.com In other reactions, such as the synthesis of methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate, a more moderate temperature of 60-80°C is used. researchgate.net The synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate was conducted at 40°C. chem960.com

Solvents: The solvent plays a crucial role in dissolving reactants and influencing reaction pathways. For the synthesis of this compound via esterification, methanol serves as both a reactant and a solvent. chemicalbook.com In the synthesis of related analogues, solvents like ethanol (B145695) and acetonitrile (B52724) are commonly used. researchgate.netnih.gov The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) has been explored for the synthesis of other pharmaceutical intermediates to improve the environmental sustainability of the process. researchgate.net The synthesis of an analogue, methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate, utilized 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a reaction promoter. chem960.com

Catalysts: Catalysts are essential for accelerating reaction rates and improving selectivity.

Acid Catalysts: Strong mineral acids like sulfuric acid are common for esterification. chemicalbook.com

Solid Acid Catalysts: To overcome issues with corrosive and non-reusable liquid acids, solid acid catalysts have been developed. A Zr/Ti solid acid catalyst has been shown to be effective for the synthesis of various methyl benzoate derivatives. rsc.org

Palladium Catalysts: Palladium complexes are active catalysts for carbonylation reactions to produce methyl benzoates from aryl halides. rsc.org

Deep Eutectic Solvents (DESs): p-Toluenesulfonic acid-based deep eutectic solvents have been investigated as both catalysts and extractants for the synthesis of methyl benzoate, offering a more environmentally friendly alternative.

The following tables summarize the influence of these factors on related synthetic transformations.

Table 1: Influence of Catalysts on Benzoate Ester Synthesis

| Catalyst Type | Example | Application | Reference |

| Strong Acid | Sulfuric Acid (H₂SO₄) | Esterification of benzoic acids | chemicalbook.com |

| Solid Acid | Zr/Ti Composite | Esterification of benzoic acids | rsc.org |

| Palladium Complex | [PdCl₂(Xantphos)] | Carbonylation of aryl halides | rsc.org |

| Deep Eutectic Solvent | p-Toluenesulfonic acid-based DES | Esterification and extraction |

Table 2: Influence of Solvents on Related Syntheses

| Solvent | Application | Advantage | Reference |

| Methanol | Esterification of 3-(dimethylamino)benzoic acid | Reactant and solvent | chemicalbook.com |

| Acetonitrile | General organic synthesis | Good solubility for polar compounds | nih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Synthesis of pharmaceutical intermediates | "Green" solvent, improved sustainability | researchgate.net |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Alkylation reactions | Solvent and reaction promoter | chem960.com |

Stereochemical Control in Synthesis

The inherent structure of this compound is achiral. avantorsciences.com However, the synthesis of chiral analogues, where stereochemistry is a critical determinant of biological activity or material properties, necessitates precise control over the spatial arrangement of atoms. Methodologies for achieving stereochemical control in the synthesis of analogues of this compound primarily revolve around the resolution of racemic mixtures.

One prevalent strategy is the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization. This classic method relies on the differential solubility of the diastereomeric pairs. For instance, a racemic carboxylic acid precursor can be reacted with a chiral amine, such as brucine (B1667951) or (+)-cinchotoxine, to form diastereomeric salts. wikipedia.org Subsequent fractional crystallization allows for the isolation of one diastereomer, from which the pure enantiomer of the acid can be liberated and then esterified to the corresponding methyl ester. wikipedia.org

Another powerful technique is chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). This method allows for the direct separation of enantiomers. For example, racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are structurally related to potential precursors of complex analogues, have been successfully resolved using cellulose-based chiral stationary phases like Chiralcel OD and Chiralcel OJ. nih.gov Similarly, the resolution of racemic mixtures of nitro-analogues of atenolol (B1665814) has been achieved using chiral HPLC, demonstrating the utility of this technique for compounds bearing functionalized aromatic rings. mdpi.com

The esterification of a racemic carboxylic acid with a chiral alcohol, such as L-(-)-menthol, can also be employed to create diastereomeric esters. beilstein-journals.org These diastereomers can then be separated using standard chromatographic techniques, followed by the cleavage of the chiral auxiliary to yield the enantiomerically pure carboxylic acid, which can then be converted to the methyl ester. beilstein-journals.org The efficiency of these resolution techniques is paramount for accessing enantiomerically pure analogues of this compound for specialized applications.

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of fine chemicals, including aromatic esters like this compound.

Solvent-Free Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a valuable green methodology that facilitates reactions between reactants in immiscible phases, often reducing or eliminating the need for organic solvents. mdpi.com In the context of ester synthesis, PTC can be employed for the alkylation of a carboxylate salt with an alkyl halide. While a specific solvent-free PTC synthesis for this compound is not prominently documented, the principles can be readily applied. The synthesis of other esters under solvent-free PTC conditions has been demonstrated, showcasing the potential for high yields and reduced reaction times. mdpi.com For example, the O-alkylation of salicylamide (B354443) has been achieved in a solvent-free system using a phase transfer catalyst, with microwave irradiation further accelerating the reaction. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant rate enhancements and often leading to higher yields in shorter reaction times compared to conventional heating. The synthesis of 3-aminobenzo[b]thiophenes, which are structurally complex analogues, has been efficiently achieved through microwave irradiation of 2-halobenzonitriles and methyl thioglycolate. google.com This method provides rapid access to these scaffolds in good to excellent yields. google.com While a specific microwave-assisted synthesis for this compound is not extensively reported, the successful application of microwave heating to the synthesis of related esters like ethyl benzoate suggests its feasibility and potential benefits in reducing energy consumption and reaction times. google.com

Metal and Additive-Free Procedures

The development of synthetic methods that avoid the use of metal catalysts and other additives is a key goal of green chemistry, as it simplifies purification and reduces waste. A notable example is the synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate, which is achieved through the alkylation of a silyl (B83357) enol ether with bis[4-(dimethylamino)phenyl]methanol. mdpi.comresearchgate.net This reaction proceeds smoothly in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and promoter, yielding the desired product in good yield without the need for a metal catalyst. mdpi.comresearchgate.net This approach, which generates water as the only byproduct, highlights the potential for developing cleaner synthetic routes to complex benzoate esters. researchgate.net

Industrial Production Methodologies and Scaling Considerations

The industrial production of this compound and its analogues involves careful consideration of process efficiency, cost-effectiveness, and environmental impact. The synthesis of the precursor, 3-(N,N-dimethylamino)benzoic acid, is a critical step. One industrial approach involves the reductive methylation of an alkali metal or ammonium (B1175870) salt of 3-aminobenzoic acid in an aqueous solution. google.com This process utilizes a supported transition metal catalyst and involves the controlled addition of formaldehyde under hydrogen pressure, with a gradual increase in temperature. google.com

The esterification of the resulting acid with methanol is typically the final step. On an industrial scale, this is often carried out as a batch process. For the production of substituted benzoic acid esters, the reaction can be performed in an organic solvent, and the product is often purified by recrystallization from a suitable solvent like methanol or ethanol. epo.org

For large-scale production, continuous flow processes offer significant advantages over batch processing, including improved heat and mass transfer, better process control, and potentially higher throughput. The industrial synthesis of related compounds, such as substituted benzaldehydes, benzyl (B1604629) alcohols, and benzoic acids, has been described using continuous oxidation and hydrolysis steps, followed by separation. patsnap.com Such continuous methodologies could be adapted for the production of this compound, particularly for the synthesis of the benzoic acid precursor.

The choice of catalyst is also a key consideration in industrial settings. While traditional methods often rely on corrosive mineral acids like sulfuric acid, there is a move towards using solid acid catalysts that are less corrosive, easier to separate from the reaction mixture, and can be recycled. mdpi.com The purification of the final product on an industrial scale often involves distillation or crystallization to achieve the desired purity. epo.org

Below is a table summarizing various synthetic conditions for related benzoate esters, which provides insight into the parameters relevant for the production of this compound.

| Product | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl 3-aminobenzoate | 3-Aminobenzoic acid, Methanol | Thionyl chloride | Reflux | 24 | - | chemicalbook.com |

| Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate | bis[4-(dimethylamino)phenyl]methanol, Methyl isobutyrate silyl enol ether | HFIP | 40 | 15 | 62 | mdpi.comresearchgate.net |

| Substituted Benzoic Acid Esters | Diketo ester | MgCl₂·6H₂O / Dimethyl formamide | Reflux | 3 | - | epo.org |

| 3-(N,N-dimethylamino)benzoic acid | 3-Aminobenzoic acid salt, Formaldehyde | Supported transition metal / Water | 20-120 | 0.5-20 | - | google.com |

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Dimethylamino Benzoate

Types of Chemical Transformations

The unique arrangement of functional groups in Methyl 3-(dimethylamino)benzoate allows it to undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions.

Oxidation Reactions and Derived Products

The dimethylamino group and the aromatic ring are susceptible to oxidation under various conditions. The tertiary amine can be oxidized to its corresponding N-oxide, while the electron-rich aromatic ring can undergo hydroxylation. In biological systems or using specific enzymatic catalysts, hydroxylation of similar aminobenzoate structures has been observed. For instance, the enzyme 3-aminobenzoate (B8586502) 6-monooxygenase catalyzes the conversion of 3-aminobenzoate to 5-aminosalicylate (B10771825) by incorporating an oxygen atom from O₂. nih.gov Stronger oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can lead to more extensive oxidation or degradation of the molecule.

Table 1: Potential Oxidation Products of this compound

| Reactant | Oxidizing Agent/Condition | Major Product | Product Class |

| This compound | Peroxy acids (e.g., m-CPBA) | This compound N-oxide | Amine N-oxide |

| This compound | Enzymatic (e.g., monooxygenase) | Methyl 5-amino-2-hydroxybenzoate | Phenol / Salicylate derivative |

| This compound | Strong oxidants (e.g., KMnO₄) | Degradation products | Various |

Reduction Reactions and Derived Products

The primary site for reduction in this compound is the ester group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the methyl ester to a primary alcohol, yielding (3-(dimethylamino)phenyl)methanol. Milder reducing agents like sodium borohydride (B1222165) may also effect this transformation, though typically at a slower rate than with LiAlH₄.

Catalytic hydrogenation, a common method for reducing nitro groups to amines, can also be employed. sciencemadness.org While the amino group is already present in the target molecule, conditions such as high-pressure hydrogen gas over a palladium-on-carbon catalyst (Pd/C) could potentially lead to reduction of the aromatic ring under harsh conditions, though the primary and most facile reduction remains the conversion of the ester to the alcohol. sciencemadness.orgorgsyn.org

Table 2: Potential Reduction Products of this compound

| Reactant | Reducing Agent/Condition | Major Product | Product Class |

| This compound | Lithium aluminum hydride (LiAlH₄) | (3-(dimethylamino)phenyl)methanol | Benzyl (B1604629) alcohol |

| This compound | Sodium borohydride (NaBH₄) | (3-(dimethylamino)phenyl)methanol | Benzyl alcohol |

| This compound | H₂ / Pd/C (Forcing conditions) | (3-(dimethylamino)cyclohexyl)methanol | Cyclohexylmethanol |

Substitution Reactions (Electrophilic, Nucleophilic) on Aromatic and Amine Centers

Electrophilic Aromatic Substitution: The reactivity and orientation of electrophilic aromatic substitution are governed by the combined effects of the activating, ortho,para-directing dimethylamino group (-N(CH₃)₂) and the deactivating, meta-directing methyl ester group (-COOCH₃). The powerful activating nature of the dimethylamino group dominates, directing incoming electrophiles primarily to the positions ortho and para to it. Therefore, substitution is expected to occur at the C2, C4, and C6 positions of the benzene (B151609) ring.

For example, in the nitration of methyl benzoate (B1203000), the nitro group is directed to the meta position relative to the ester. acs.org However, for this compound, nitration would likely yield a mixture of 2-nitro, 4-nitro, and 6-nitro derivatives due to the directing influence of the -N(CH₃)₂ group.

Nucleophilic Substitution: Nucleophilic substitution can occur at the electrophilic carbon of the ester's carbonyl group. This can involve hydrolysis (using water or hydroxide) to form 3-(dimethylamino)benzoic acid or transesterification with another alcohol. chem960.com The dimethylamino group itself is not typically a leaving group in nucleophilic aromatic substitution unless the ring is highly activated by other strong electron-withdrawing groups. However, the amine can act as a nucleophile. For instance, the lone pair of electrons on the nitrogen can react with acids in a simple acid-base reaction to form an ammonium (B1175870) salt. quora.com

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Catalytic Pathways and Proton Transfer Processes

Catalytic Pathways: Many reactions of this compound can be facilitated by catalysts. The esterification of the parent 3-(dimethylamino)benzoic acid, for instance, is typically catalyzed by strong acids like sulfuric acid. More advanced catalytic systems, such as solid acid catalysts like titanium-zirconium oxides, have been studied for the synthesis of methyl benzoates, offering potential for greener and more efficient processes. mdpi.com In reduction reactions, transition metals like palladium and platinum are essential catalysts for hydrogenation. sciencemadness.orgorgsyn.org

Proton Transfer Processes: Proton transfer is a fundamental step in many reactions of this molecule, particularly those involving the amine and carbonyl groups. In aqueous or protic solutions, the site of protonation (amine nitrogen vs. carbonyl oxygen) can influence reactivity. rsc.org Gas-phase studies on similar molecules like aminobenzoic acid have identified two primary long-range proton transfer mechanisms: the Grotthuss (or proton-relay) mechanism, where solvent molecules form a bridge to shuttle the proton, and the vehicle mechanism, where a single protonated molecule transports the proton. acs.orgnih.govmasterorganicchemistry.com For example, during the acid-catalyzed hydrolysis of the ester, a proton transfer from the acidic medium to the carbonyl oxygen is a key initiating step, making the carbonyl carbon more electrophilic. youtube.com

Intermediates and Transition State Analysis

The progression of a chemical reaction from reactants to products proceeds through one or more high-energy transition states and may involve the formation of transient intermediates.

Intermediates: In electrophilic aromatic substitution reactions, a key intermediate is the resonance-stabilized carbocation known as an arenium ion or sigma complex. For the nitration of this compound at the C4 position, for example, the attack by the nitronium ion (NO₂⁺) would form an arenium ion with the positive charge delocalized across the ring and, importantly, onto the dimethylamino group, which provides significant stabilization.

In nucleophilic acyl substitution reactions, such as ester hydrolysis, a tetrahedral intermediate is formed. When a nucleophile (e.g., hydroxide) attacks the carbonyl carbon, the carbon's hybridization changes from sp² to sp³, resulting in a short-lived tetrahedral species before the leaving group (methoxide) is expelled. acs.org

Transition State Analysis: The transition state represents the highest energy point on the reaction coordinate between reactants and intermediates or products. While specific transition state analyses for this compound are not readily available in the literature, theoretical calculations on similar systems provide insight. For concerted reactions, like certain pericyclic reactions or pyrolytic eliminations, the transition state involves a cyclic arrangement of atoms. unl.edu For multi-step reactions, each step has its own transition state. The stability of the transition state determines the activation energy and thus the rate of the reaction. For instance, in electrophilic substitution, the electron-donating dimethylamino group helps to stabilize the transition state leading to the arenium ion, thereby accelerating the reaction. rsc.org

Table 3: Key Intermediates in Reactions of this compound

| Reaction Type | Intermediate | Description |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | A resonance-stabilized carbocation formed by the attack of an electrophile on the aromatic ring. |

| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | An sp³-hybridized species formed by the addition of a nucleophile to the ester carbonyl carbon. |

Structure-Reactivity Relationships and Hammett Parameters

The reactivity of this compound is fundamentally governed by the electronic properties of its two substituents: the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing methyl ester group (-COOCH₃). The interplay of these groups, situated meta to each other on the benzene ring, dictates the molecule's behavior in chemical reactions. The Hammett equation provides a quantitative means to assess these electronic influences on reaction rates and equilibria. wikipedia.orgresearchgate.net

The Hammett constant (σ) quantifies the electronic effect of a substituent relative to hydrogen. An electron-donating group (EDG) has a negative σ value, while an electron-withdrawing group (EWG) has a positive σ value. researchgate.net The dimethylamino group is a strong electron-donating group, primarily through its positive mesomeric effect (+M) where its lone pair of electrons delocalizes into the aromatic ring. The methyl ester group is an electron-withdrawing group due to both its negative inductive (-I) and negative mesomeric (-M) effects. wikipedia.org

For this compound, the substituents are at the meta and para positions relative to the reaction center if we consider the ionization of the corresponding benzoic acid. The Hammett substituent constant for a meta-dimethylamino group (σₘ) is -0.211. wikipedia.org This value is less negative than the para-dimethylamino group's constant (σₚ = -0.83), as the resonance effect is not transmitted to the meta position. wikipedia.org Conversely, the ester group is electron-withdrawing. For comparison, the ethoxycarbonyl group (-COOEt) has σₘ and σₚ values of +0.37 and +0.45, respectively. wikipedia.org These constants are crucial for predicting how the substituted ring will affect the stability of charged intermediates in a reaction mechanism. youtube.comyoutube.com For instance, the electron-donating -N(CH₃)₂ group will stabilize an adjacent carbocation (an electron-deficient center), thereby accelerating the rate of electrophilic aromatic substitution. libretexts.org

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Dimethylamino (-N(CH₃)₂) | meta | -0.211 | Electron-Donating |

| Dimethylamino (-N(CH₃)₂) | para | -0.83 | Strong Electron-Donating |

| Ethoxycarbonyl (-COOC₂H₅) | meta | +0.37 | Electron-Withdrawing |

| Ethoxycarbonyl (-COOC₂H₅) | para | +0.45 | Electron-Withdrawing |

Data sourced from Hammett equation principles. wikipedia.org

Derivatization Strategies and Functional Group Transformations

This compound serves as a versatile intermediate for the synthesis of more complex molecules through modifications at its three key functionalities: the dimethylamino moiety, the ester group, and the aromatic ring. chem960.com

The tertiary amine of the dimethylamino group is a reactive site for various transformations. Its lone pair of electrons makes it nucleophilic and basic. This moiety can participate in several key reactions:

Quaternization: As a tertiary amine, the dimethylamino group can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This transformation changes the electronic nature of the substituent from strongly donating to strongly withdrawing.

Oxidation: The amine can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids.

Participation in Cyclization: The nucleophilic nitrogen can act as an intramolecular nucleophile, participating in cyclization reactions to form heterocyclic systems, a strategy often employed in the synthesis of pharmaceuticals. ntu.ac.uk The reactivity of the dimethylamino group is influenced by the electronic nature of other parts of the molecule. nih.gov

The methyl ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups. chem960.com

Hydrolysis/Saponification: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(dimethylamino)benzoic acid. This reaction is typically carried out under basic conditions (saponification) using a base like sodium hydroxide (B78521), followed by an acidic workup. chemspider.com Studies on substituted methyl benzoates show that reactions in high-temperature water (200–300 °C), with or without a base like KOH, can achieve quantitative saponification, even for sterically hindered esters. rsc.org

Transesterification: This process involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester. For example, reacting this compound with benzyl alcohol would yield Benzyl 3-(dimethylamino)benzoate. This method is valuable for altering the properties of the molecule, such as its solubility or steric profile. researchgate.net

Reduction: The ester can be reduced to a primary alcohol, [3-(dimethylamino)phenyl]methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation.

Amidation: Reaction with amines can convert the ester into the corresponding amide, a common transformation in medicinal chemistry.

Functionalization of the benzene ring typically occurs via electrophilic aromatic substitution (EAS), such as nitration, halogenation, or Friedel-Crafts reactions. proprep.com The position of the incoming electrophile is directed by the existing substituents. The dimethylamino group is a powerful activating, ortho-, para-directing group, while the methyl ester group is a deactivating, meta-directing group. libretexts.orgaklectures.commasterorganicchemistry.com

In this compound, the groups are meta to each other.

The -N(CH₃)₂ group at position 3 strongly activates the ring and directs incoming electrophiles to the ortho positions (2 and 4) and the para position (6).

The -COOCH₃ group at position 1 deactivates the ring and directs incoming electrophiles to the meta positions (3 and 5). Since position 3 is already occupied, it directs towards position 5.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Methyl 3-(dimethylamino)benzoate by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum provides precise chemical shifts and coupling patterns for the hydrogen atoms. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet in the range of δ 7.26–6.83 ppm. The methoxy (B1213986) group (-OCH₃) of the ester presents as a sharp singlet at approximately δ 3.84 ppm. The two methyl groups of the dimethylamino moiety (-N(CH₃)₂) are magnetically equivalent and appear as a singlet around δ 2.99–2.94 ppm rsc.org.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by identifying the chemical environment of each carbon atom. The carbonyl carbon (C=O) of the ester group is typically observed furthest downfield at approximately δ 167.1 ppm. The aromatic carbons resonate in the δ 110-150 ppm region. Specifically, the carbon attached to the nitrogen (C-N) is found around δ 150.0 ppm, while the carbon bearing the ester group (C-COOCH₃) is near δ 131.0 ppm. The methoxy carbon (-OCH₃) signal appears around δ 52.0 ppm, and the carbons of the dimethylamino group are observed at approximately δ 40.0 ppm.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY spectra would confirm the coupling relationships between adjacent aromatic protons, while HSQC spectra correlate each proton signal directly to its attached carbon, confirming the assignments made in the 1D spectra st-andrews.ac.uk. For instance, the signal at δ 2.9-3.0 ppm in the ¹H spectrum would show a cross-peak with the signal at ~40.0 ppm in the ¹³C spectrum, definitively assigning these to the N(CH₃)₂ group st-andrews.ac.uk.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | ~6.83-7.26 (m) | ~110-150 |

| -OCH₃ (Ester) | ~3.84 (s) | ~52.0 |

| -N(CH₃)₂ | ~2.94-2.99 (s) | ~40.0 |

| C=O (Ester) | - | ~167.1 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (ESI, EI, LC-MS, GC-MS)

Mass spectrometry (MS) is critical for determining the molecular weight and probing the compound's fragmentation pathways, which aids in structural confirmation. The monoisotopic mass of this compound (C₁₀H₁₃NO₂) is 179.0946 g/mol epa.gov.

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 179. A prominent fragmentation pathway involves the alpha-cleavage adjacent to the nitrogen atom, which is characteristic of amines libretexts.orgdocbrown.info. Another significant fragmentation is the loss of the methoxy radical (•OCH₃) from the ester group, resulting in a fragment ion at m/z 148 ([M-31]⁺). Loss of the entire carbomethoxy group (•COOCH₃) can also occur, yielding a fragment at m/z 120 ([M-59]⁺).

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique that typically results in less fragmentation. It is often used in conjunction with liquid chromatography (LC-MS). In positive ion mode, ESI-MS would prominently show the protonated molecule, [M+H]⁺, at m/z 180.

GC-MS and LC-MS: Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques used to separate the compound from a mixture and obtain its mass spectrum for identification rsc.orgbldpharm.com.

| m/z | Ion Formula | Designation | Notes |

|---|---|---|---|

| 179 | [C₁₀H₁₃NO₂]⁺ | [M]⁺ | Molecular Ion (EI) |

| 180 | [C₁₀H₁₄NO₂]⁺ | [M+H]⁺ | Protonated Molecule (ESI) |

| 148 | [C₉H₁₀NO]⁺ | [M-OCH₃]⁺ | Loss of methoxy radical |

| 120 | [C₈H₁₀N]⁺ | [M-COOCH₃]⁺ | Loss of carbomethoxy radical |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays several characteristic absorption bands. A very strong and sharp peak is observed in the range of 1720-1700 cm⁻¹, which is indicative of the C=O (carbonyl) stretch of the ester group docbrown.info. The C-O stretching vibrations of the ester linkage appear in the 1300-1100 cm⁻¹ region docbrown.info. Aromatic C=C stretching vibrations are typically seen as multiple bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is found around 1340-1250 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring appear just above 3000 cm⁻¹, while those from the methyl groups are observed just below 3000 cm⁻¹ researchgate.net.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations often produce strong signals in the Raman spectrum, which can help to confirm the substitution pattern.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic |

| ~2950, 2850 | C-H Stretch | Aliphatic (-CH₃) |

| ~1710 | C=O Stretch | Ester |

| ~1600, 1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-N Stretch | Aromatic Amine |

| ~1200 | C-O Stretch | Ester |

Electronic Absorption and Fluorescence Spectroscopy in Excited State Studies

The presence of both an electron-donating group (dimethylamino) and an electron-withdrawing group (methyl ester) on the benzene (B151609) ring gives this compound interesting photophysical properties, which are studied using UV-visible absorption and fluorescence spectroscopy.

Molecules like this compound are known to exhibit dual fluorescence, a phenomenon arising from two different emissive excited states: a Locally Excited (LE) state and an Intramolecular Charge Transfer (ICT) state ias.ac.in. Upon photoexcitation, the molecule is initially promoted to an LE state, which has a similar geometry and charge distribution to the ground state. However, in polar solvents, the molecule can undergo a conformational change (typically a twisting of the dimethylamino group) in the excited state, leading to the formation of a highly polar ICT state where significant electron density has moved from the donor (dimethylamino) to the acceptor (benzoate) part of the molecule ias.ac.innih.gov. This ICT state is lower in energy than the LE state, resulting in a second, red-shifted (longer wavelength) emission band rsc.org. This behavior is often described by the Twisted Intramolecular Charge Transfer (TICT) model nih.govnih.gov.

The emission spectrum of this compound is highly sensitive to the polarity of its environment. The LE emission band is relatively unaffected by solvent polarity. In contrast, the ICT emission band shows a pronounced bathochromic (red) shift as the solvent polarity increases rsc.org. This is because polar solvents stabilize the highly dipolar ICT state more effectively than the less polar LE or ground states, thus lowering its energy and causing the emission to occur at longer wavelengths semanticscholar.org. This solvent-dependent shift, known as solvatochromism, is a hallmark of ICT fluorescence and can be used to probe the microenvironment of the molecule nih.gov. For instance, studies on similar donor-acceptor molecules show that the ICT emission is significantly red-shifted in solvents like acetonitrile (B52724) and dimethyl sulfoxide (B87167) compared to nonpolar solvents like cyclohexane (B81311) rsc.org.

Magnetic Circular Dichroism (MCD) is a specialized technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field wikipedia.org. MCD spectroscopy can provide valuable insights into the electronic structure of both ground and excited states, often revealing electronic transitions that are weak or overlapping in conventional UV-visible absorption spectra wikipedia.org. For molecules with complex electronic structures, MCD can help to assign the symmetry of the involved molecular orbitals and deconvolve overlapping π→π* transitions nih.gov. While specific MCD studies on this compound are not widely reported, the technique would be applicable for a deeper understanding of its electronic transitions, distinguishing between the transitions localized on the benzene ring and those with significant charge-transfer character.

X-ray Crystallography for Solid-State Structure Determination

While the definitive crystal structure of this compound has not been extensively reported in publicly available literature, significant insights can be drawn from the X-ray diffraction analysis of its close structural analogue, Methyl 3-(trimethylammonium)benzoate iodide. This related compound, where the nitrogen atom is quaternized, provides a strong model for the molecular conformation and packing that can be expected in the solid state of this compound.

A study on Methyl 3-(trimethylammonium)benzoate iodide revealed its crystallographic parameters through single-crystal X-ray diffraction. researchgate.net The analysis showed that the crystals belong to the orthorhombic space group Pnma. The structure is stabilized by interactions between the iodide anion and the quaternary ammonium (B1175870) group as well as the carbonyl oxygen atoms. The distances between the nitrogen and the iodide anion (N···I) were found to range from 4.541(3) to 7.752(3) Å. researchgate.net

For comparative purposes, the crystal structure of another related compound, Methyl 3,5-dimethylbenzoate, has also been determined. Its crystals are composed of strands of molecules linked by C—H⋯O=C bonds, which are further organized into layers. nih.gov Although the electronic nature of the dimethylamino group differs from two methyl groups, this information contributes to the general understanding of the supramolecular chemistry of substituted benzoate (B1203000) esters.

The detailed crystallographic data for Methyl 3-(trimethylammonium)benzoate iodide, as a proxy for understanding the solid-state structure of this compound, are summarized in the table below.

| Parameter | Value for Methyl 3-(trimethylammonium)benzoate iodide |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| N···I Distances (Å) | 4.541(3) - 7.752(3) |

Advanced Chromatographic Techniques for Purity and Impurity Profiling (HPLC, LC-MS, GC-MS)

Advanced chromatographic techniques are indispensable for assessing the purity and identifying potential impurities in this compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed to ensure the compound meets the stringent quality requirements for its applications, particularly in pharmaceutical and specialty chemical synthesis. rsc.org

Commercial suppliers of this compound often specify a purity of greater than 99.0% as determined by titration or greater than or equal to 97% as determined by HPLC. tcichemicals.comsigmaaldrich.com These methods are capable of separating the main component from related substances and potential degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment. A typical HPLC method for a related compound, 3-(Dimethylamino)benzoic acid, utilizes a reversed-phase column and a suitable mobile phase to achieve separation, with detection commonly performed using a UV detector. sigmaaldrich.com For this compound, similar reversed-phase conditions would be expected to be effective.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly powerful for the identification and quantification of trace-level impurities. researchgate.net While specific impurity profiling studies on this compound are not widely published, the general methodology involves developing a robust LC method and using the mass spectrometer to obtain mass-to-charge ratio information for any separated impurities, which aids in their structural elucidation. rsc.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another critical tool, especially for volatile and semi-volatile impurities that may be present. amazonaws.com Given the boiling point of this compound, GC-MS is a suitable technique for its analysis. The methodology allows for the separation of compounds in the gas phase followed by their ionization and mass analysis, providing detailed information about the molecular weight and fragmentation pattern of any impurities. thermofisher.com

The table below outlines typical parameters for these advanced chromatographic techniques that could be applied to the analysis of this compound.

| Technique | Typical Column | Common Mobile Phase/Carrier Gas | Detection Method | Primary Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol (B129727)/Water with modifiers | UV-Vis, Diode Array Detector (DAD) | Purity determination and quantification |

| LC-MS | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water with volatile buffers (e.g., formic acid, ammonium acetate) | Mass Spectrometry (e.g., Triple Quadrupole, TOF) | Impurity identification and quantification at trace levels |

| GC-MS | Capillary column (e.g., polysiloxane-based) | Inert gas (e.g., Helium, Hydrogen) | Mass Spectrometry (e.g., Quadrupole, Ion Trap) | Analysis of volatile impurities and residual solvents |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (DFT, Ab Initio, Semiempirical)

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of Methyl 3-(dimethylamino)benzoate. Methodologies such as Density Functional Theory (DFT), Ab Initio, and semiempirical methods are employed to model the molecule's behavior. These calculations provide a basis for understanding its electronic structure, potential energy surfaces, and spectroscopic properties. While Ab Initio methods offer high accuracy by solving the Schrödinger equation without empirical parameters, DFT provides a balance between accuracy and computational cost by using the electron density. Semiempirical methods, being the least computationally demanding, are useful for larger systems by incorporating experimental data into their calculations.

The electronic structure of this compound is characterized by the interplay between the electron-donating dimethylamino group and the electron-withdrawing methyl ester group, mediated by the benzene (B151609) ring. This arrangement dictates the distribution of electron density across the molecule.

The Molecular Electrostatic Potential (MESP) map visually represents the electrostatic potential on the molecule's surface. For this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of the ester group and the nitrogen atom of the dimethylamino group, indicating areas susceptible to electrophilic attack. Regions of positive potential (blue) are anticipated around the hydrogen atoms. This analysis is critical for predicting sites of intermolecular interactions.

Table 1: Predicted MESP Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Carbonyl Oxygen | Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Amino Nitrogen | Negative | Site for electrophilic attack, hydrogen bond acceptor |

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for investigating the electronic excited states of molecules, providing insights into their absorption and emission spectra. For this compound, TD-DFT calculations can predict the energies of vertical excitations, which correspond to the absorption of light. These calculations help in understanding the nature of electronic transitions, such as n→π* or π→π*, and identifying charge-transfer characteristics.

The Intermediate Neglect of Differential Overlap/Spectroscopic (INDO/S) method, a semiempirical approach, is also utilized for calculating electronic spectra, particularly for larger molecules where TD-DFT might be computationally expensive.

Table 2: Theoretical Methods for Excited State Analysis

| Method | Description | Key Outputs |

|---|---|---|

| TD-DFT | A widely used method for calculating excited state properties based on DFT. | Excitation energies, oscillator strengths, character of electronic transitions. |

| INDO/S | A semiempirical method parameterized to reproduce spectroscopic data. | UV-Vis spectra, transition energies. |

Transition state theory is essential for understanding the kinetics and mechanisms of chemical reactions. Computational modeling can identify the geometry of transition states—the highest energy point along a reaction coordinate—and determine the activation energy. For reactions involving this compound, such as hydrolysis or substitution, DFT calculations can map out the entire energy profile, revealing the step-by-step mechanism and the energetic barriers that must be overcome. This information is invaluable for predicting reaction rates and understanding how substituents influence reactivity.

Molecular Dynamics and Simulation Studies for Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. These simulations are crucial for understanding how this compound behaves in a condensed phase, such as in solution or in a crystal lattice.

The structure of this compound allows for several types of non-covalent interactions. The oxygen atoms of the ester group and the nitrogen of the dimethylamino group can act as hydrogen bond acceptors.

Furthermore, the presence of the aromatic benzene ring facilitates π-π stacking interactions, where two aromatic rings align face-to-face or in an offset manner. These interactions are significant in determining the packing of molecules in the solid state and the formation of aggregates in solution. MD simulations can quantify the strength and geometry of these interactions, revealing their role in the supramolecular assembly of the compound.

The behavior of a molecule can be significantly altered by its solvent environment. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. This approach allows for the calculation of molecular properties in solution by accounting for the electrostatic interactions between the solute (this compound) and the solvent.

By performing quantum chemical calculations with the PCM, one can study how properties like electronic structure, spectroscopic behavior, and reaction energy profiles are influenced by solvents of varying polarity. For instance, a polar solvent might stabilize charged or highly polar states, potentially altering reaction pathways or shifting absorption spectra.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For this compound, specific QSAR or QSPR models are not prominently documented in the reviewed scientific literature. However, QSAR studies on related classes of compounds, such as other aminobenzoates, can provide a framework for how such models could be developed. nih.gov

These models typically involve the calculation of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules. Statistical methods are then used to build a mathematical relationship between these descriptors and the observed activity or property.

While specific theoretical predictions for the chemical reactivity and spectroscopic properties of this compound are not readily found, Density Functional Theory (DFT) is a common computational method used for such predictions. nih.govresearchgate.net DFT calculations can provide insights into the electronic structure and, consequently, the reactivity of a molecule.

Local reactivity, on the other hand, can be predicted using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com For this compound, the dimethylamino group and the aromatic ring are expected to be key sites for chemical reactions. chem960.com

Spectroscopic Properties Prediction: Computational methods can also predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (FT-IR and Raman). mdpi.comresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental spectra. For instance, a study on a related benzimidazole (B57391) derivative demonstrated good correlation between experimental and theoretical NMR chemical shifts calculated using the B3LYP/6-311++G(d,p) basis set. mdpi.com

A hypothetical table of predicted reactivity descriptors for a related aminobenzoate is presented below to illustrate the type of data generated in such studies.

| Descriptor | Value (Illustrative for a related aminobenzoate) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.5 eV |

| Electronegativity | 3.85 |

| Hardness | 2.35 |

| Softness | 0.43 |

| Electrophilicity Index | 3.14 |

This table is for illustrative purposes and does not represent actual calculated values for this compound.

In Silico Approaches in Biological Activity Prediction

In silico methods are increasingly used to predict the biological activity of chemical compounds, thereby accelerating the drug discovery process. nih.govresearchgate.netnih.gov These approaches include molecular docking, pharmacophore modeling, and virtual screening.

For this compound, specific in silico studies predicting its biological activities are not widely reported. However, the molecule's structural features, including a hydrogen bond acceptor (the carbonyl oxygen) and an aromatic ring, suggest that it could interact with biological targets. chem960.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.gov This can provide insights into the binding affinity and the nature of the interactions. For example, docking studies on other benzoate (B1203000) derivatives have been used to explore their potential as enzyme inhibitors.

Virtual screening of large compound libraries against a specific biological target is another powerful in silico tool. If a particular biological target were of interest, this compound could be included in such a screening campaign to assess its potential activity.

The following table illustrates the type of output that might be generated from an in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for a compound like this compound.

| Property | Predicted Value (Illustrative) |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibitor | Unlikely |

| hERG Blocker | Low risk |

| Ames Mutagenicity | Negative |

This table is for illustrative purposes and does not represent actual predicted values for this compound.

Biological and Biomedical Research Applications

Mechanism of Action Studies

Michael Acceptor Behavior and Nucleophile Reactivity in Biological Systems

The chemical structure of this compound, which lacks an α,β-unsaturated carbonyl moiety, means it does not function as a classical Michael acceptor. However, its constituent functional groups—the benzoate ester and the dimethylamino group—exhibit reactivity with biological nucleophiles and enzyme systems.

The ester group is susceptible to hydrolysis, a common metabolic reaction catalyzed by esterase enzymes found throughout the body. This reaction involves the nucleophilic attack of a water molecule, leading to the cleavage of the ester bond and the formation of 3-(dimethylamino)benzoic acid and methanol (B129727).

The dimethylamino group, a tertiary amine, is a site for oxidative metabolism. Cytochrome P450 (CYP) enzymes, a major family of Phase I metabolizing enzymes, can catalyze the N-demethylation of the dimethylamino group. longdom.org This process involves the removal of one or both methyl groups, leading to the formation of methyl 3-(methylamino)benzoate and subsequently 3-aminobenzoic acid derivatives. The dimethylamino group's electron-donating nature also influences the electronic properties of the aromatic ring, affecting how it interacts with biological macromolecules.

Role of Dimethylamine (B145610) Pharmacophore in Bioactivity

A pharmacophore is a specific arrangement of molecular features responsible for a drug's biological activity. The dimethylamine (DMA) group is a well-established and significant pharmacophore in medicinal chemistry. nih.govrsc.orgresearchgate.net Its inclusion in a molecule like this compound suggests potential for biological activity based on the known properties of this functional group.

The DMA pharmacophore is present in a wide array of FDA-approved drugs, demonstrating its value in creating effective therapeutic agents. nih.govresearchgate.net Derivatives of dimethylamine exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, analgesic, and antihistaminic properties. rsc.orgresearchgate.net The presence of the DMA group can modulate a molecule's interaction with various biological targets. rsc.org

One of the key advantages of the dimethylamine group is its contribution to a molecule's physicochemical properties. As a weak base, it can form salts, which are often more water-soluble than the parent compound, enhancing bioavailability. nih.gov This hydrophilic nature can improve a drug candidate's pharmacokinetic profile. nih.gov

Table 1: Examples of Therapeutic Areas for Drugs Containing the Dimethylamine Pharmacophore

| Therapeutic Area | Pharmacological Activity | Reference |

| Oncology | Anticancer | rsc.orgresearchgate.net |

| Infectious Disease | Antimicrobial | rsc.orgresearchgate.net |

| Pain Management | Analgesic | rsc.orgresearchgate.net |

| Allergy | Antihistaminic | rsc.orgresearchgate.net |

| Psychiatry | Antidepressant | nih.gov |

Biotransformation and Metabolism Studies

Biotransformation, or metabolism, is the process by which the body enzymatically alters foreign substances (xenobiotics) like this compound. This process typically occurs in two phases, primarily in the liver, to convert lipophilic compounds into more water-soluble (hydrophilic) products that can be easily excreted. longdom.orgdrughunter.com

Phase I Metabolism: The initial phase of metabolism involves introducing or exposing polar functional groups through oxidation, reduction, or hydrolysis reactions. longdom.orgfiveable.meusmlestrike.com For this compound, the primary expected Phase I pathways are:

Ester Hydrolysis: Catalyzed by carboxylesterases, this reaction cleaves the methyl ester to form 3-(dimethylamino)benzoic acid. longdom.org

N-Demethylation: Mediated by Cytochrome P450 enzymes, this oxidative pathway removes one or both methyl groups from the nitrogen atom to yield methyl 3-(methylamino)benzoate and methyl 3-aminobenzoate (B8586502), respectively. longdom.orgnih.gov

Phase II Metabolism: This phase, also known as conjugation, involves attaching small, polar endogenous molecules to the functional groups introduced during Phase I. drughunter.comfiveable.me This significantly increases the compound's water solubility. usmlestrike.com The carboxylic acid metabolite (from hydrolysis) and any amino metabolites (from N-demethylation) are prime candidates for Phase II reactions such as:

Glucuronidation: The attachment of glucuronic acid, a common pathway for carboxylic acids and amines. drughunter.comnih.gov

Sulfation: The conjugation of a sulfonate group. drughunter.comusmlestrike.com

Acetylation: The addition of an acetyl group to an amine. drughunter.com

While specific metabolic studies on this compound are not extensively documented in the reviewed literature, its metabolic fate can be predicted based on the known biotransformation of its functional groups. The expected metabolites are products of the Phase I and Phase II reactions described above.

Table 2: Predicted Metabolic Pathways and Metabolites of this compound

| Phase | Metabolic Reaction | Parent/Precursor | Resulting Metabolite |

| Phase I | Ester Hydrolysis | This compound | 3-(Dimethylamino)benzoic acid |

| Phase I | N-Demethylation | This compound | Methyl 3-(methylamino)benzoate |

| Phase I | N-Demethylation | Methyl 3-(methylamino)benzoate | Methyl 3-aminobenzoate |

| Phase II | Glucuronidation | 3-(Dimethylamino)benzoic acid | 3-(Dimethylamino)benzoyl glucuronide |

Following biotransformation, the resulting polar and water-soluble metabolites are eliminated from the body. The primary route of excretion for such metabolites is through the kidneys into the urine. The increased hydrophilicity achieved through Phase I and Phase II metabolism prevents the compounds from being reabsorbed in the renal tubules, facilitating their efficient removal from systemic circulation.

Applications in Drug Discovery and Development

This compound is utilized in pharmaceutical research and development primarily as a versatile chemical intermediate and building block. Its structure is a valuable scaffold for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).

Research indicates its role as a precursor in the development of therapeutics targeting the central nervous system (CNS). The dimethylamino group enhances the compound's reactivity, making it a useful component for constructing heterocyclic chemical structures or for other functional modifications during synthesis.

The significance of this compound in drug discovery is amplified by the proven success of its core feature: the dimethylamine pharmacophore. The widespread presence of this pharmacophore in numerous FDA-approved drugs highlights its importance for achieving desired biological activity and favorable pharmacokinetic properties. nih.govrsc.orgresearchgate.net Therefore, this compound serves as a valuable starting point or intermediate for creating novel drug candidates that leverage the established benefits of the dimethylamine group. rsc.orgresearchgate.net

Table 3: Role of this compound in Drug Discovery

| Role | Description | Reference |

| Synthetic Intermediate | Serves as a precursor for synthesizing more complex Active Pharmaceutical Ingredients (APIs). | |

| Chemical Building Block | Used to construct larger molecular frameworks, including heterocyclic systems. | |

| Pharmacophore Carrier | Introduces the valuable dimethylamine pharmacophore into new molecular entities. | nih.govrsc.orgresearchgate.net |

| CNS Therapeutic Research | Employed in the synthesis of drug candidates for central nervous system disorders. |

Precursor for Bioactive Molecules and Tumor Cell Growth Inhibitors

The core structure of this compound provides a robust foundation for the generation of molecules with significant biological effects. The dimethylamino group, a key functional component, often plays a crucial role in the pharmacological activity of the resulting compounds. While direct evidence of widespread use is still emerging, the principle of utilizing this compound as a starting material is well-established in synthetic chemistry.

The synthesis of various therapeutic agents often involves intermediates that share structural similarities with this compound. For instance, the development of certain anticancer agents has involved the use of precursors containing the dimethylamino benzoic acid moiety. This structural motif is recognized for its potential to interact with biological targets, thereby inhibiting processes crucial for tumor cell proliferation.

Structural Versatility in Medicinal Chemistry

The chemical architecture of this compound offers medicinal chemists a high degree of flexibility. The ester and dimethylamino groups serve as convenient handles for chemical modification, allowing for the systematic alteration of the molecule's properties. This adaptability is paramount in the drug discovery process, where fine-tuning of a lead compound's structure is often necessary to optimize its efficacy, selectivity, and pharmacokinetic profile.

The aromatic ring of the benzoate core can be further functionalized, enabling the introduction of various substituents that can modulate the compound's interaction with specific biological targets. This structural versatility allows for the creation of extensive libraries of related compounds, which can then be screened for desired biological activities. The ability to readily generate a wide range of derivatives from a single, accessible precursor makes this compound an attractive scaffold for exploratory research in medicinal chemistry.

Design and Synthesis of New Derivatives with Enhanced Bioactivity

The true potential of this compound is realized in the design and synthesis of novel derivatives with tailored biological activities. By strategically modifying its structure, researchers can develop new chemical entities with improved potency and selectivity against various diseases, with a significant focus on cancer.

For example, research into novel anticancer agents has led to the synthesis of complex molecules where a derivative of 3-(dimethylamino)benzoic acid serves as a key structural component. These efforts have yielded compounds with promising inhibitory activity against various cancer cell lines.

Below is a table summarizing the synthesis of some bioactive derivatives, highlighting the versatility of the core structure, though not all are direct derivatives of the methyl ester.

| Derivative Class | Starting Material/Core Structure | Therapeutic Target/Application | Reported Bioactivity |

|---|---|---|---|

| Hydrosoluble triazene (B1217601) derivatives | p-(3,3-dimethyl-1-triazeno)benzoic acid | Antitumor | Active against TLX5 lymphoma and Lewis lung carcinoma in mice. avantorsciences.com |

| 1-[3-(dimethylamino)propyl]indolin-2-one derivatives | Indolin-2-one core with a dimethylaminopropyl side chain | Antitumor (multi-targeted receptor tyrosine kinase inhibition) | Potent activity against five human cancer cell lines, with some compounds being more potent than Sunitinib. mdpi.com |

| 3-Methyl/3-(morpholinomethyl)benzofuran derivatives | Benzofuran core | Antitumor (non-small cell lung cancer) | Efficiently inhibited the growth of A549 and NCI-H23 cell lines. google.com |

The data clearly indicates that the incorporation of a dimethylamino-substituted benzoic acid or a related scaffold is a recurring theme in the development of new therapeutic agents. The ability to synthesize and test a variety of these derivatives is crucial for identifying lead compounds with the potential for further clinical development.

Materials Science and Industrial Applications

Use as Building Blocks in Organic Synthesis

Methyl 3-(dimethylamino)benzoate serves as a fundamental building block in organic synthesis, prized for its dual functionality. The presence of both an ester and a tertiary amine group on the aromatic ring allows for a wide range of chemical transformations. The electron-donating nature of the dimethylamino group enhances the reactivity of the aromatic ring, making it susceptible to further functionalization. chem960.com

This compound is particularly valuable as a precursor in the synthesis of more complex molecules. Its stable ester group can be selectively hydrolyzed or undergo transesterification when needed, while the dimethylamino group can direct reactions or be modified. chem960.com This controlled reactivity makes it a reliable component for constructing intricate molecular architectures, including heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. chem960.com Academic research continues to explore its potential in novel reactions, such as metal-catalyzed coupling and click chemistry protocols. chem960.com

Key reactions involving this compound as a building block include oxidation, where the compound can be converted to the corresponding carboxylic acid, and reduction, which can transform the ester group into an alcohol. Furthermore, the dimethylamino group can participate in substitution reactions, allowing for the introduction of various other functional groups.

Table 1: Synthetic Reactions Utilizing this compound

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Product Type |

|---|---|---|

| Hydrolysis | Acid or base catalysis | Carboxylic Acid |

| Transesterification | Alcohol, acid/base catalyst | Different Ester |

| Reduction | Reducing agents (e.g., LiAlH4) | Benzyl (B1604629) Alcohol |

| Oxidation | Oxidizing agents (e.g., KMnO4) | Carboxylic Acid or other oxidized derivatives |

| Substitution | Nucleophiles | Variously substituted benzoate (B1203000) derivatives |

Intermediates in the Production of Specialty Chemicals and Pharmaceuticals

The role of this compound as an intermediate is critical in the manufacturing of a variety of specialty chemicals and active pharmaceutical ingredients (APIs). chem960.com Specialty chemicals, which are produced for specific applications, often require multi-step syntheses where this compound can be a key precursor. racheme.com Its applications are found in industries such as agrochemicals, dyes, and pigments. chem960.com

In the pharmaceutical sector, the compound is a versatile intermediate for the synthesis of APIs. chem960.commidas-pharma.com The global market for this compound has seen steady growth, largely driven by the expansion of pharmaceutical outsourcing and contract manufacturing organizations. chem960.com The synthesis of important medical intermediates, such as 3,5-dihydroxy methyl benzoate, highlights the utility of benzoate structures in creating compounds used in healthcare products and as precursors to drugs like Armillarisin A and brodimoprim. google.com The structural motif of this compound is found in various complex molecules designed for biological activity.

Table 2: Industrial Sectors Utilizing this compound as an Intermediate

| Industry Sector | Application/Product Class | Reference |

|---|---|---|

| Pharmaceuticals | Active Pharmaceutical Ingredient (API) Synthesis | chem960.com |

| Agrochemicals | Formulation of crop protection products | chem960.com |

| Dyes & Pigments | Production of coloring agents | |

| Specialty Chemicals | General intermediate for high-value chemicals | racheme.com |

| Research & Development | Precursor for novel compound discovery | chem960.com |

Polymer Chemistry Applications (e.g., Polymer Brushes)

In the realm of polymer chemistry, derivatives of dimethylamino benzoates are utilized in creating functional polymers with tailored properties. While direct application of this compound itself in forming polymer backbones is less common, its structural motifs are important. For instance, related compounds like ethyl-4-(dimethylamino)benzoate (4E) have been shown to act as initiators in the spontaneous polymerization of certain adhesive systems. researchgate.net

A significant area of application is in the synthesis of "polymer brushes," which are assemblies of polymer chains densely grafted to a surface. cmu.edunih.gov These structures are of great interest for creating "smart surfaces" that can respond to external stimuli. nih.gov The synthesis of polymer brushes often involves surface-initiated polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net In these systems, molecules with amine functionalities, similar to the dimethylamino group, can be incorporated to impart specific properties. For example, polymers containing N-[3-(dimethylamino)propyl]methacrylamide have been used to create pH-responsive polymer brushes. mdpi.com The dimethylamino group provides a site for pH-dependent protonation, altering the polymer's solubility and conformation. mdpi.com

The synthesis of amphiphilic polymer brushes, which have both hydrophobic and hydrophilic side chains, has been achieved using monomers like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA). researchgate.net These complex architectures can self-assemble into structures like micelles, which have potential applications in drug delivery and bioimaging. researchgate.net The ability to precisely control the synthesis of polymer brushes allows for the creation of materials with accurately defined molecular weights and low polydispersity, which is crucial for high-performance applications. cmu.edu

Environmental Fate and Degradation Research

Pathways of Environmental Degradation

Photodegradation Processes

No studies were identified that specifically investigate the photodegradation of Methyl 3-(dimethylamino)benzoate. Photodegradation involves the breakdown of compounds by light, and for aromatic compounds, this can be a significant environmental fate process. However, without experimental data, the specific reactions, quantum yields, and half-life of this compound under various light conditions are unknown.

Chemical Oxidation (e.g., Chlorination) and Reduction Pathways

There is a lack of research on the chemical oxidation and reduction pathways of this compound in environmental systems. Processes such as chlorination, which can occur during water treatment, have been studied for other organic compounds, but not for this specific molecule. researchgate.net The reactivity of the dimethylamino and methyl ester functional groups towards common environmental oxidants and reductants has not been characterized.

Biodegradation Mechanisms

No information is available regarding the biodegradation of this compound. Studies on the biodegradation of other methyl esters and aromatic amines exist, but it is not possible to directly extrapolate these findings to predict the specific enzymes, microorganisms, or metabolic pathways that might be involved in the breakdown of this compound. researchgate.netresearchgate.netukm.my

Formation and Characterization of Degradation Products

Identification of Environmental Transformation Products

As no degradation studies have been performed, there is no information on the formation and identity of environmental transformation products of this compound. The identification of such products is crucial for a complete environmental risk assessment, as they can sometimes be more persistent or toxic than the parent compound. nih.govmdpi.com

Product Distribution and Kinetics

Without studies on the degradation pathways, there is no data available on the distribution of potential degradation products or the kinetics of their formation and subsequent decay.

Accumulation and Persistence in Environmental Matrices

The environmental persistence and potential for accumulation of this compound are governed by a combination of its chemical properties and the environmental conditions it encounters. As a substituted aromatic ester, its fate is primarily determined by processes such as hydrolysis, biodegradation, and photodegradation. nih.gov While specific studies on this compound are limited, research on related benzoate (B1203000) esters and aromatic amines provides insight into its likely behavior in various environmental compartments, including water, soil, and sediment.